molecular formula C12H17NO2S B7865604 N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine

Cat. No.: B7865604
M. Wt: 239.34 g/mol
InChI Key: BCTFCGGSMCUWBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine: is an organic compound characterized by the presence of a cyclobutanamine group attached to a methanesulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine typically involves the reaction of cyclobutanamine with a methanesulfonylphenyl derivative. One common method is the nucleophilic substitution reaction where cyclobutanamine reacts with 4-methanesulfonylbenzyl chloride under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions[][2].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile[2][2].

Scientific Research Applications

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]cyclobutanamine
  • N-[(4-methylphenyl)methyl]cyclobutanamine
  • N-[(4-chlorophenyl)methyl]cyclobutanamine

Uniqueness

N-[(4-methanesulfonylphenyl)methyl]cyclobutanamine is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-7-5-10(6-8-12)9-13-11-3-2-4-11/h5-8,11,13H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFCGGSMCUWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.